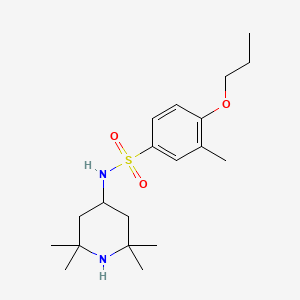
3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H32N2O3S and its molecular weight is 368.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters .
Mode of Action
It is known that similar compounds have been used in a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
Biochemical Pathways
This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Result of Action
It is known that similar compounds have been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b .
Activité Biologique
3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound that has garnered attention for its potential biological activities. This compound is synthesized from various precursors and exhibits properties that may be useful in different applications, particularly in the fields of pharmaceuticals and materials science.
Chemical Structure and Properties
The molecular formula of this compound indicates a complex structure with multiple functional groups. The presence of the sulfonamide group is particularly noteworthy as it often contributes to the biological activity of compounds.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the piperidine derivative : The reaction begins with the preparation of 2,2,6,6-tetramethylpiperidin-4-ol.
- Sulfonation : The introduction of the benzenesulfonamide moiety is achieved through sulfonation reactions.
- Alkylation : The propoxy group is added via an alkylation reaction.
The biological activity of this compound can be attributed to its interaction with various biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes and receptors, which may lead to therapeutic effects.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
- Case Study : A study conducted on sulfonamide derivatives demonstrated significant antibacterial activity against strains such as E. coli and Staphylococcus aureus.
Antioxidant Properties
Another area of interest is the antioxidant activity of this compound:
- Experimental Findings : Compounds containing 2,2,6,6-tetramethylpiperidine moieties have been reported to scavenge free radicals effectively.
- Mechanism : The antioxidant activity is likely due to the ability of the piperidine ring to stabilize free radicals through electron donation.
Applications
Due to its biological activity, this compound has potential applications in:
- Pharmaceuticals : As a candidate for developing new antimicrobial agents.
- Materials Science : As a stabilizer in polymers due to its light-stabilizing properties.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Moderate efficacy against E. coli and S. aureus | High in some cases |
| Antioxidant Activity | Effective scavenger of free radicals | Varies widely |
| Stability in Polymers | Acts as a light stabilizer | Commonly used |
Propriétés
IUPAC Name |
3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3S/c1-7-10-24-17-9-8-16(11-14(17)2)25(22,23)20-15-12-18(3,4)21-19(5,6)13-15/h8-9,11,15,20-21H,7,10,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKAJJIGHQXQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














